molecular formula C11H16 B147382 Pentamethylbenzene CAS No. 700-12-9

Pentamethylbenzene

Cat. No.: B147382
CAS No.: 700-12-9
M. Wt: 148.24 g/mol
InChI Key: BEZDDPMMPIDMGJ-UHFFFAOYSA-N
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Description

Pentamethylbenzene is an organic compound with the molecular formula C₁₁H₁₆. It is a colorless solid with a sweet odor and is classified as an aromatic hydrocarbon. This compound is relatively easily oxidized and is known for its electron-rich nature, making it a valuable intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Pentamethylbenzene is an organic compound classified as an aromatic hydrocarbon . It is rather electron-rich and undergoes electrophilic substitution readily . It is used as a scavenger for carbocations , which are ions with a positively charged carbon atom. This indicates that the primary targets of this compound are likely to be carbocations in various biochemical reactions.

Mode of Action

This compound interacts with its targets (carbocations) through a process known as electrophilic substitution . In this process, an electrophile (a molecule that seeks to gain electrons) substitutes a hydrogen atom in another molecule. This compound, being electron-rich, acts as a nucleophile (a molecule that donates electrons) and forms a bond with the carbocation, effectively neutralizing its positive charge.

Biochemical Pathways

It has been observed as an intermediate in the formation of hexamethylbenzene from phenol . This suggests that this compound may play a role in the methylation processes within the body, particularly in reactions involving aromatic compounds.

Pharmacokinetics

Given its chemical structure and properties, it can be inferred that it is likely to be soluble in organic solvents This could potentially affect its bioavailability and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific biochemical reactions it is involved in. As a carbocation scavenger, it can help stabilize reactive intermediates in various biochemical reactions, potentially preventing unwanted side reactions and facilitating the completion of the intended reaction .

Biochemical Analysis

Biochemical Properties

Pentamethylbenzene plays a significant role in biochemical reactions due to its electron-rich nature. It undergoes electrophilic substitution readily and is used as a scavenger for carbocations . In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it has been observed as an intermediate in the formation of hexamethylbenzene from phenol . The interactions of this compound with biomolecules are primarily characterized by its ability to donate electrons, facilitating various biochemical transformations.

Cellular Effects

This compound influences various cellular processes due to its chemical properties. It affects cell signaling pathways by acting as an electron donor in redox reactions. This compound can alter gene expression and cellular metabolism by interacting with transcription factors and enzymes involved in metabolic pathways. The presence of this compound in cells can lead to changes in the expression of genes related to oxidative stress and metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electron donation. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been used as a non-Lewis-basic cation scavenger in various biochemical reactions . These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable but can undergo degradation under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, particularly in redox balance and metabolic activity . The stability and degradation of this compound are crucial factors in its biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an electron donor, facilitating various biochemical reactions. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower concentrations, while adverse effects occur at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and electron transfer. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . The presence of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature. It can accumulate in lipid-rich areas of cells, affecting its localization and activity . The compound’s interaction with transporters and binding proteins can influence its distribution and overall impact on cellular function.

Subcellular Localization

This compound is primarily localized in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by its lipophilicity and the presence of targeting signals or post-translational modifications . The activity and function of this compound are affected by its localization, with significant effects on cellular metabolism and redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylbenzene is typically obtained as a minor product in the Friedel–Crafts methylation of xylene to durene (1,2,4,5-tetramethylbenzene). The reaction involves the use of a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: On an industrial scale, this compound can be synthesized through the alkylation of durene. This process involves the reaction of durene with methanol in the presence of a catalyst, such as indium(III) iodide, at elevated temperatures (around 200°C) for several hours .

Chemical Reactions Analysis

Types of Reactions: Pentamethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include nitronium tetrafluoroborate for nitration reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products:

    Electrophilic Substitution: Nitrothis compound.

    Oxidation: Pentamethylbenzoic acid.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, with five methyl groups attached to the benzene ring, makes it particularly electron-rich and reactive. This property distinguishes it from other methylated benzenes and makes it valuable in specific chemical reactions and industrial applications .

Properties

IUPAC Name

1,2,3,4,5-pentamethylbenzene
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InChI

InChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3
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InChI Key

BEZDDPMMPIDMGJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID6061024
Record name Benzene, pentamethyl-
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Molecular Weight

148.24 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name Pentamethylbenzene
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Vapor Pressure

0.03 [mmHg]
Record name Pentamethylbenzene
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CAS No.

700-12-9
Record name Pentamethylbenzene
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Record name PENTAMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pentamethylbenzene?

A1: this compound has the molecular formula C11H16 and a molecular weight of 148.25 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been used to characterize this compound. For instance, 13C NMR studies have provided insights into the anisotropic chemical shifts of carbon atoms in the molecule, revealing minimal anisotropies for methyl and methylene shifts. The shielding of ring carbons is maximized when the magnetic field is perpendicular to the ring and minimized when it aligns with the substituent bond. []

Q3: What is the role of this compound in the methanol-to-olefin (MTO) reaction over zeolite catalysts?

A4: Research suggests that this compound plays a crucial role in the "hydrocarbon pool" mechanism during MTO conversion. Studies on zeolite HBeta catalysts showed that co-feeding this compound with methanol-13C significantly enhanced olefin yields. In the latter stages of the induction period, this compound, along with hexamethylbenzene, become dominant aromatic hydrocarbon pool species, highlighting their involvement in the catalytic cycle. []

Q4: Can this compound act as a methylating agent?

A5: Yes, this compound can act as a methylating agent in concentrated sulfuric acid, although it is less reactive than hexamethylbenzene. It can methylate certain polymethylbenzenesulfonic acids, with reactivity depending on the substrate's structure and the reaction conditions. []

Q5: Has this compound been utilized in organic synthesis?

A6: Yes, this compound has found applications in organic synthesis. For instance, it proved valuable in the total synthesis of (+)-yatakemycin, a natural product with potent antitumor activity. This compound was employed as a cation scavenger during the mild, chemoselective debenzylation of an aryl benzyl ether using BCl3. This strategy allowed for the deprotection in the presence of other sensitive functional groups, highlighting its utility in complex molecule synthesis. []

Q6: Have there been any computational studies on this compound and related ions?

A7: Yes, density functional theory (DFT) calculations have been performed on the this compound radical cation. These studies aimed to clarify the assignment of an EPR spectrum previously attributed to the hexamethyl(Dewar benzene) cation. Calculations using various methods, including HF, LDA, MP2, B3PW91, B3LYP, and PWP86, with different basis sets, provided insights into the electronic structure and properties of these species. []

Q7: How does the structure of this compound influence its reactivity compared to other methylated benzenes?

A8: The number and position of methyl groups on the benzene ring significantly impact the reactivity of methylbenzenes. Studies on zeolite catalysts revealed a correlation between the degree of methyl substitution and reactivity, with this compound exhibiting higher reactivity than less substituted analogs like tri- and tetramethylbenzenes. This increased reactivity is likely due to the electron-donating effect of the methyl groups, which enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. [, ]

Q8: Is there information available regarding the safety regulations and handling procedures for this compound?

A10: The provided research papers primarily focus on the chemical and physical properties of this compound, with limited information on safety regulations or specific handling procedures. As with any chemical, it is essential to consult the appropriate safety data sheets and follow recommended safety guidelines for handling and disposal. []

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